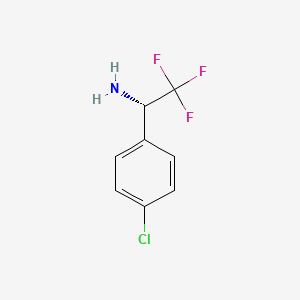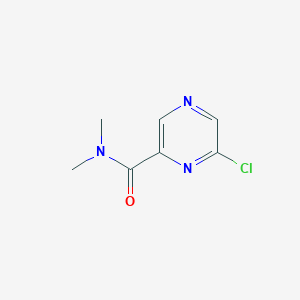![molecular formula C13H23NO3 B1460472 Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2173072-00-7](/img/structure/B1460472.png)
Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Overview
Description
Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate, also known as MIPC, is a chiral molecule with a wide range of applications in science and medicine. It has been studied for its potential as a drug, a catalyst, and a chiral building block for the synthesis of other compounds.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound’s structure is similar to the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, this compound could potentially be used in the synthesis of various tropane alkaloids.
Enantioselective Construction
The compound could be used in the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This is a key process in the synthesis of many complex organic molecules.
Preparation of Tetranitro-tetraazacyclooctane (HMX)
The compound’s structure is similar to 3,7-dinitro-1,3,5,7-tetraazabicyclo [3.3.1]nonane (DPT), which is used in the preparation of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) in fuming nitric acid . HMX is a powerful high explosive.
Kinetic Studies
The compound could be used in kinetic studies of its thermal decomposition . Understanding the kinetics of thermal decomposition is crucial in predicting the stability of the compound under various conditions.
Experimental Studies
The compound could be used in experimental studies to understand its reaction mechanisms . This could provide valuable insights into the reactivity and stability of the compound.
Development of New Synthetic Methodologies
Given its complex structure, the compound could be used in the development of new synthetic methodologies . This could lead to more efficient and sustainable ways to synthesize similar compounds.
properties
IUPAC Name |
methyl 9-(propan-2-ylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)14-12-10-4-9(13(15)16-3)5-11(12)7-17-6-10/h8-12,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWABXYWORROQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1C2CC(CC1COC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-cyanobenzo[d]thiazole-2-carboxylate](/img/structure/B1460392.png)
![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1460401.png)






![2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine](/img/structure/B1460411.png)